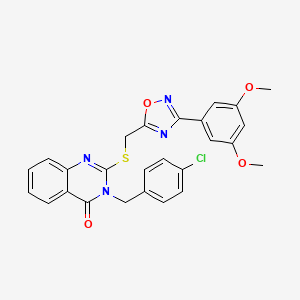
3-(4-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21ClN4O4S and its molecular weight is 520.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel quinazolinone derivative with potential biological activity. Its structure incorporates various pharmacophores that may contribute to its efficacy against various biological targets, particularly in the context of cancer and microbial infections.
Chemical Structure and Properties
- Molecular Formula : C26H21ClN4O4S
- Molecular Weight : 520.99 g/mol
- IUPAC Name : 3-[(4-chlorophenyl)methyl]-2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research has shown that quinazolinone derivatives exhibit significant cytotoxic effects against a range of cancer cell lines. The compound has been screened against multiple human cancer cell lines, including:
- HT29 (colon cancer)
- MCF-7 (breast cancer)
- A2780 (ovarian cancer)
The results indicated that the compound demonstrated broad-spectrum cytotoxicity with sub-micromolar growth inhibition values in certain cell lines . This suggests that the compound may act through mechanisms such as tubulin binding or inhibition of specific enzymes involved in cancer cell proliferation.
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentrations (MICs) were determined using standard methods such as the broth microdilution technique. Notably:
- Effective against Staphylococcus aureus and Escherichia coli
- Demonstrated antifungal activity against Candida albicans and Aspergillus niger
The presence of the oxadiazole moiety is believed to enhance the antimicrobial activity by increasing membrane permeability or interfering with metabolic pathways in pathogens .
Case Studies and Research Findings
- Cytotoxicity Screening : A study synthesized various quinazolinone derivatives and evaluated their cytotoxic effects on cancer cell lines. The compound showed promising results comparable to established anticancer agents .
- Antimicrobial Efficacy : In a comprehensive study examining the antimicrobial properties of quinazolinone derivatives, the compound exhibited strong inhibitory effects against several bacterial strains, indicating its potential as a therapeutic agent for infections caused by resistant microbes .
Data Tables
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O4S/c1-33-19-11-17(12-20(13-19)34-2)24-29-23(35-30-24)15-36-26-28-22-6-4-3-5-21(22)25(32)31(26)14-16-7-9-18(27)10-8-16/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRLZNNOGDBAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














